
3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both acridine and xanthene moieties, which contribute to its distinct chemical behavior and potential utility in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one typically involves the following steps:
Formation of 9,9-Dimethylacridine: This intermediate is prepared by the condensation of N-phenyl-o-aminobenzoic acid with methylmagnesium chloride in tetrahydrofuran (THF) under reflux conditions.
Synthesis of this compound: The 9,9-Dimethylacridine is then reacted with xanthone under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the acridine or xanthene moieties.
Substitution: The compound can undergo substitution reactions, particularly at the acridine or xanthene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Mécanisme D'action
The mechanism by which 3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to intercalate into DNA, making it useful in studying DNA interactions and as a potential therapeutic agent. The pathways involved include binding to nucleic acids and possibly inhibiting specific enzymes or proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethylacridine: Shares the acridine moiety but lacks the xanthene component.
Xanthone: Contains the xanthene moiety but does not have the acridine structure.
Perylene-3,4,9,10-tetracarboxylic acid diimides: Similar in terms of fluorescence properties but structurally different.
Uniqueness
3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one is unique due to the combination of acridine and xanthene moieties, which confer distinct chemical and physical properties. This dual structure allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C28H21NO2 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
3-(9,9-dimethylacridin-10-yl)xanthen-9-one |
InChI |
InChI=1S/C28H21NO2/c1-28(2)21-10-4-6-12-23(21)29(24-13-7-5-11-22(24)28)18-15-16-20-26(17-18)31-25-14-8-3-9-19(25)27(20)30/h3-17H,1-2H3 |
Clé InChI |
FTZXDZQJFKXEGW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)C(=O)C6=CC=CC=C6O5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




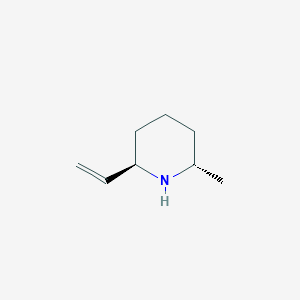
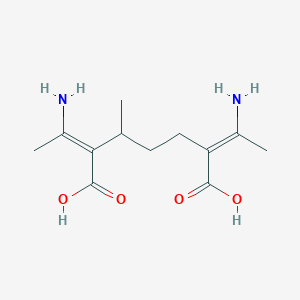
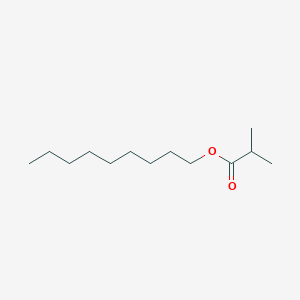
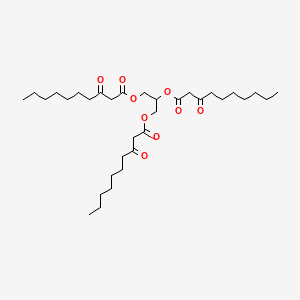

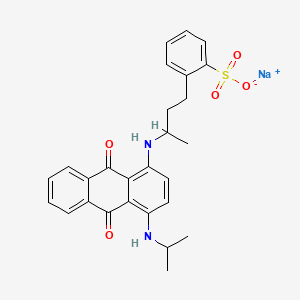
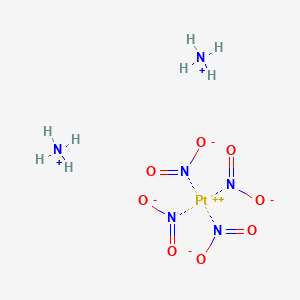
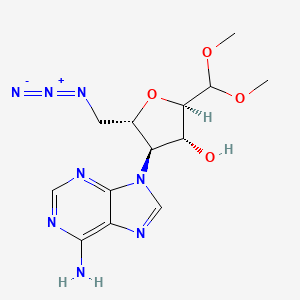

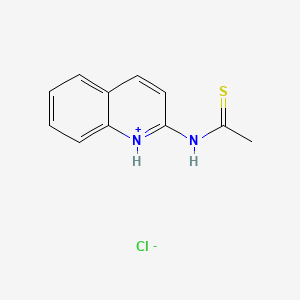
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)
